6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula CHBrOS. This compound is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a hexanone chain. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound falls under the category of thioethers and ketones, specifically classified as a brominated organic sulfide. It is synthesized through specific chemical reactions involving bromophenyl derivatives and hexanones, making it a subject of interest in organic synthesis and chemical research .
The synthesis of 6-((2-Bromophenyl)thio)hexan-2-one typically involves the reaction of 2-bromothiophenol with a suitable hexanone derivative. A common method includes:
This reaction is generally conducted under controlled conditions, often in an inert atmosphere to prevent oxidation .
6-((2-Bromophenyl)thio)hexan-2-one has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | CHBrOS |
Molecular Weight | 287.22 g/mol |
IUPAC Name | 6-(2-bromophenyl)sulfanylhexan-2-one |
InChI | InChI=1S/CHBrOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H₂,1H₃ |
Canonical SMILES | CC(=O)CCCCSC1=CC=CC=C1Br |
6-((2-Bromophenyl)thio)hexan-2-one can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-((2-Bromophenyl)thio)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the thioether and carbonyl groups can participate in various non-covalent interactions that influence the compound's biological activity and specificity .
The physical properties of 6-((2-Bromophenyl)thio)hexan-2-one include:
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound in various applications .
6-((2-Bromophenyl)thio)hexan-2-one has several scientific uses, including:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1